molecular formula C18H18FN3O3S2 B2850943 N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1170444-03-7

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2850943
CAS No.: 1170444-03-7
M. Wt: 407.48
InChI Key: HRDXNZYTMBDZEG-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    N-Benzylation: The benzyl group can be introduced via nucleophilic substitution using benzyl halides.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved can include inhibition of specific enzymes, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, benzothiazole-2-thiol.

    Fluorinated Compounds: Compounds like fluoroacetamide, fluorobenzene.

    Sulfonamides: Compounds like sulfanilamide, sulfamethoxazole.

Uniqueness

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-21(27(2,24)25)12-17(23)22(11-13-6-4-3-5-7-13)18-20-15-9-8-14(19)10-16(15)26-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDXNZYTMBDZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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